

Sporostatin: A Technical Guide to its Chemical Structure and Biological Properties

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Compound of Interest

Compound Name: Sporostatin

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Abstract

Sporostatin is a naturally occurring macrolide with significant biological activities, primarily as an inhibitor of epidermal growth factor receptor (EGFR) kinase and cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase (PDE). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Sporostatin**. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and drug development efforts.

Chemical Structure and Identification

Sporostatin is a ten-membered macrolide with the chemical formula $C_{14}H_{14}O_5$ and a molecular weight of 262.26 g/mol ^[1] Its systematic IUPAC name is (6E)-9,11-dihydroxy-4-methyl-4,5-dihydro-1H-3-benzoxecine-2,8-dione ^[1]

Table 1: Chemical Identifiers for **Sporostatin**

Identifier	Value
CAS Number	122588-63-0
Molecular Formula	C ₁₄ H ₁₄ O ₅
Molecular Weight	262.26 g/mol
IUPAC Name	(6E)-9,11-dihydroxy-4-methyl-4,5-dihydro-1H-3-benzoxecine-2,8-dione
SMILES	<chem>CC1C/C=C/C(=O)C2=C(CC(=O)O1)C=C(C=C2O)O</chem>
InChI	InChI=1S/C14H14O5/c1-8-3-2-4-11(16)14-9(6-13(18)19-8)5-10(15)7-12(14)17/h2,4-5,7-8,15,17H,3,6H2,1H3/b4-2+

Physicochemical Properties

Experimentally determined physicochemical properties of **Sporostatin** are crucial for its handling, formulation, and interpretation of biological data.

Table 2: Physicochemical Properties of **Sporostatin**

Property	Value
Melting Point	197-200°C
Solubility	Readily soluble in methanol, chloroform, ethyl acetate, and dimethyl sulfoxide. Insoluble in water and hexane.
UV Absorption (λ _{max})	Neutral/Basic: 202 nm (log ε 4.32), 292 nm (log ε 4.12), with shoulders at 220, 235, and 330 nm. Acidic: 202 nm (log ε 4.34), 345 nm (log ε 4.46).
Infrared (IR) Absorption (cm ⁻¹)	3370, 1730, 1630, 1590, 1490, 1430, 1390

Biological Activity

Sporostatin exhibits potent inhibitory activity against two key enzymes involved in cellular signaling: Epidermal Growth Factor Receptor (EGFR) kinase and cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase (PDE).[2]

Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase

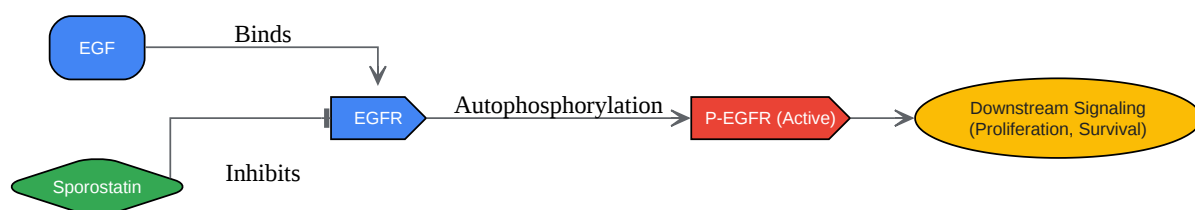
Sporostatin is a specific inhibitor of EGFR tyrosine kinase.[2] Kinetic analyses have shown that its inhibition is noncompetitive with respect to both the substrate and ATP.[2] The inhibitory activity of **Sporostatin** against EGFR and related kinases is summarized in Table 3.

Table 3: Inhibitory Activity (IC₅₀) of **Sporostatin** against various kinases

Kinase	IC ₅₀ (μg/mL)	IC ₅₀ (μM)
EGF Receptor Kinase	0.1	0.38
ErbB-2	3	11
PDGF Receptor	>100	>380
v-src	>100	>380
Protein Kinase C	>100	>380

Data from Murakami et al., 1999.[2]

Sporostatin has also been shown to inhibit the autophosphorylation of the EGF receptor in A431 cells.[2]

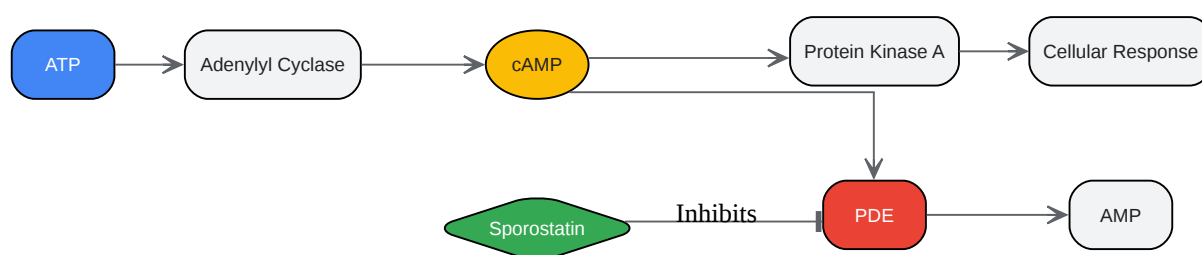


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EGFR signaling inhibition by **Sporostatin**.

Inhibition of cAMP Phosphodiesterase (PDE)

Sporostatin was initially isolated as an inhibitor of cAMP phosphodiesterase.[2] By inhibiting PDE, **Sporostatin** leads to an increase in intracellular cAMP levels, which can modulate various downstream signaling pathways.



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Mechanism of PDE inhibition by **Sporostatin**.

Experimental Protocols

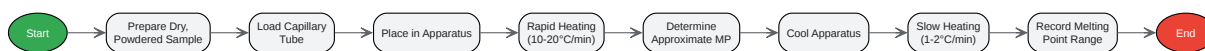
Determination of Melting Point

A standard capillary method can be used to determine the melting point of **Sporostatin**.

Protocol:

- Ensure the **Sporostatin** sample is completely dry and in a fine powdered form.
- Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube into a calibrated melting point apparatus.
- Heat the sample at a rate of 10-20°C per minute to quickly determine an approximate melting range.
- Allow the apparatus to cool.

- Using a fresh sample, heat again at a slower rate (1-2°C per minute) starting from about 20°C below the approximate melting point.
- Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.



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Workflow for melting point determination.

Determination of Solubility

A qualitative assessment of solubility in various solvents can be performed as follows:

Protocol:

- To a small test tube, add approximately 1-2 mg of **Sporostatin**.
- Add 1 mL of the test solvent (e.g., water, methanol, DMSO) to the test tube.
- Vortex the mixture vigorously for 30 seconds.
- Visually inspect the solution for the presence of undissolved solid.
- If the solid has dissolved, the compound is considered soluble in that solvent at that concentration.

In Vitro EGFR Kinase Inhibition Assay

The following is a general protocol for determining the IC₅₀ of **Sporostatin** against EGFR kinase.

Protocol:

- Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

- Prepare serial dilutions of **Sporostatin** in DMSO.
- In a 96-well plate, add the reaction buffer, a peptide substrate (e.g., poly(Glu,Tyr) 4:1), and the diluted **Sporostatin** or DMSO (as a control).
- Initiate the reaction by adding a solution of purified EGFR kinase and ATP (containing γ - ^{32}P -ATP).
- Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
- Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
- Transfer a portion of the reaction mixture onto a phosphocellulose filter paper.
- Wash the filter paper to remove unincorporated ATP.
- Measure the radioactivity on the filter paper using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of **Sporostatin** and determine the IC_{50} value by plotting the percent inhibition against the log of the inhibitor concentration.

In Vitro cAMP Phosphodiesterase (PDE) Inhibition Assay

A colorimetric assay can be used to determine the inhibitory effect of **Sporostatin** on PDE.

Protocol:

- Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl_2).
- Prepare serial dilutions of **Sporostatin** in DMSO.
- In a 96-well plate, add the assay buffer, purified PDE enzyme, and the diluted **Sporostatin** or DMSO (as a control).
- Initiate the reaction by adding cAMP as the substrate.
- Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

- Stop the reaction and detect the amount of phosphate produced from the hydrolysis of cAMP to AMP using a malachite green-based reagent.
- Measure the absorbance at a specific wavelength (e.g., 620 nm).
- Calculate the percentage of inhibition for each concentration of **Sporostatin** and determine the IC₅₀ value.

Conclusion

Sporostatin is a promising natural product with well-defined inhibitory activities against EGFR kinase and cAMP phosphodiesterase. Its distinct chemical structure and biological profile make it a valuable tool for cancer research and a potential lead compound for the development of novel therapeutics. The data and protocols presented in this guide are intended to facilitate further investigation into the mechanism of action and therapeutic potential of **Sporostatin**.

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References

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- To cite this document: BenchChem. [Sporostatin: A Technical Guide to its Chemical Structure and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1234169#chemical-structure-and-properties-of-sporostatin]

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